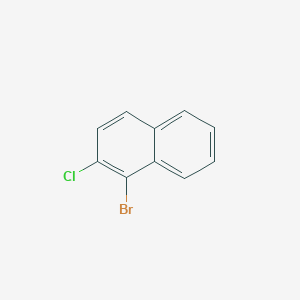

1-Bromo-2-chloronaphthalene

Description

Significance and Context of Dihalonaphthalenes in Organic Chemistry

Dihalonaphthalenes are naphthalene (B1677914) derivatives where two hydrogen atoms are substituted by halogen atoms. These compounds are of significant interest in organic chemistry due to the potential for regioselective and chemoselective functionalization. The presence of two different halogen atoms, as in 1-bromo-2-chloronaphthalene, introduces a nuanced reactivity profile. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in many catalytic cross-coupling reactions, allowing for selective transformations at the C1 position while leaving the C2 position available for subsequent modifications.

This differential reactivity is highly valuable for the construction of polysubstituted naphthalene derivatives in a controlled manner. researchgate.net Such derivatives are important scaffolds in medicinal chemistry and materials science. For instance, halogenated naphthalenes serve as key precursors in the synthesis of polycyclic aromatic hydrocarbons (PAHs), which are investigated for their applications in optoelectronic devices. chemistryviews.orgrsc.org The ability to selectively introduce different functional groups onto the naphthalene core allows for the fine-tuning of the electronic and photophysical properties of the resulting molecules.

Historical Perspectives in the Study of Naphthalene Derivatives

The study of naphthalene and its derivatives has a rich history dating back to the early 19th century. Initially isolated from coal tar, its chemical structure was a subject of considerable research. ijrpr.com Early methods for the halogenation of naphthalene, such as direct reaction with bromine or chlorine, often led to mixtures of isomers and over-halogenated products. docbrown.infoacs.orgacs.org

The development of more controlled and selective halogenation methods was a significant advancement. For instance, early kinetic studies in the mid-20th century on the bromination of naphthalene in aqueous acetic acid provided a more quantitative understanding of the reaction, paving the way for more predictable synthetic outcomes. acs.org Over the years, the focus has shifted towards developing highly regioselective methods for the synthesis of specific dihalonaphthalene isomers, driven by their increasing importance as versatile synthetic intermediates. researchgate.netjlu.edu.cn

Current Research Trajectories for this compound

Current research on this compound and related dihalonaphthalenes is largely focused on their application as building blocks in the synthesis of complex organic molecules and materials. A primary area of investigation is their use in transition metal-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds allows for sequential and site-selective introduction of various substituents.

For example, the C-Br bond can be selectively targeted in Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-coupling reactions, leaving the C-Cl bond intact for a subsequent transformation. This strategy provides a powerful tool for the synthesis of highly functionalized naphthalenes with precisely controlled substitution patterns. These functionalized naphthalenes are precursors to a variety of compounds, including pharmaceuticals, agrochemicals, and materials with specific electronic or optical properties.

Recent studies have demonstrated the utility of dihalonaphthalenes in the synthesis of complex polycyclic aromatic hydrocarbons (PAHs). chemistryviews.orgrsc.org By employing this compound as a starting material, researchers can construct larger aromatic systems through sequential annulation reactions, where new rings are fused onto the naphthalene core. This approach is crucial for the development of new organic materials for applications in fields such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ability to precisely control the structure of these PAHs at the molecular level is key to tuning their performance in these advanced applications.

Below is a data table summarizing the key properties of this compound:

| Property | Value |

| CAS Number | 71436-66-3 guidechem.com |

| Molecular Formula | C₁₀H₆BrCl guidechem.com |

| Molecular Weight | 241.51 g/mol guidechem.com |

| IUPAC Name | This compound nih.gov |

Here is an interactive data table with information on related dihalonaphthalene compounds:

| Compound Name | CAS Number |

| 2-Bromo-6-chloronaphthalene | 870822-84-7 guidechem.com |

| 1-Bromo-4-chloronaphthalene (B1587457) | 53220-82-9 guidechem.com |

| 3-Bromo-1-chloronaphthalene | 325956-47-6 guidechem.com |

| 1-Bromo-8-chloronaphthalene | 20816-79-9 guidechem.com |

| 1-Bromo-5-chloronaphthalene | 77332-65-1 guidechem.com |

| 2-Bromo-3-chloronaphthalene | 71436-67-4 guidechem.com |

| 1-Bromo-7-chloronaphthalene | 29016-72-6 chemscene.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-bromo-2-chloronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrCl/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDXQDKJSFNZMJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70504323 | |

| Record name | 1-Bromo-2-chloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70504323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71436-66-3 | |

| Record name | 1-Bromo-2-chloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70504323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-2-chloronaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Bromo 2 Chloronaphthalene and Analogous Compounds

Direct Synthesis Routes for 1-Bromo-2-chloronaphthalene

Direct synthesis involves the introduction of bromine and chlorine atoms onto a naphthalene-based starting material in a sequential manner.

Halogenation Strategies

The direct halogenation of naphthalene (B1677914) or its monosubstituted derivatives is a primary method for synthesizing dihalonaphthalenes. mdpi.comresearchgate.net The regioselectivity of these reactions is governed by the electronic and steric properties of the substituents already present on the naphthalene ring. researchgate.net

For the synthesis of this compound, a potential route involves the chlorination of 1-bromonaphthalene (B1665260). The bromine atom at the C1 position is an ortho-, para-director. However, direct chlorination can lead to a mixture of products, including 1-bromo-4-chloronaphthalene (B1587457) and other isomers. researchgate.net Controlling the reaction conditions, such as temperature and catalyst, is crucial to enhance the yield of the desired 2-chloro isomer. Common chlorinating agents include chlorine gas (Cl₂) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). google.com

Alternatively, the bromination of 2-chloronaphthalene (B1664065) can be employed. The chlorine atom at the C2 position directs incoming electrophiles to the C1 and C3 positions. Therefore, bromination of 2-chloronaphthalene would likely yield a mixture of this compound and 2-bromo-3-chloronaphthalene. Separating these isomers can be challenging, often requiring chromatographic techniques. cardiff.ac.uk

A study on the polybromination of naphthalene using bromine over montmorillonite (B579905) KSF clay demonstrated the complexity of direct halogenation, where a series of successive electrophilic brominations occur. cardiff.ac.uk This highlights the difficulty in achieving high regioselectivity for a specific dihalo-isomer.

Regioselective Halogenation Approaches

To overcome the challenges of poor regioselectivity in direct halogenation, various strategies have been developed. These methods often utilize directing groups or specific catalysts to control the position of halogenation. researchgate.netrsc.org

Palladium-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of naphthalene derivatives. researchgate.netscispace.com For instance, the use of a directing group at a specific position can guide the halogenation to an adjacent or remote carbon atom. While specific examples for the direct synthesis of this compound via this method are not abundant in the literature, the principle can be applied. A suitable directing group on the naphthalene ring could facilitate selective chlorination at the C2 position of a 1-brominated naphthalene precursor, or vice-versa.

Another approach involves the use of specific halogenating agents and conditions. For example, visible-light-induced photocatalysis has been shown to be effective for the selective halogenation of various aromatic compounds, including naphthalene derivatives. mdpi.com This method often proceeds under mild conditions and can offer improved regioselectivity compared to traditional methods.

Indirect Synthesis via Precursor Transformation

Indirect methods involve the synthesis of a precursor molecule that is then chemically transformed into the target compound, this compound.

Isomerization of Bromonaphthalenes and Chloronaphthalenes

The isomerization of dihalonaphthalenes can be a viable, albeit less common, route to specific isomers. aip.org For instance, if a different isomer, such as 1-bromo-4-chloronaphthalene, is more readily synthesized, it could potentially be isomerized to this compound under specific conditions, often involving high temperatures and catalysts like zeolites or Lewis acids. google.com Research has shown that 1-chloronaphthalene (B1664548) can be isomerized to 2-chloronaphthalene over catalysts like amorphous aluminosilicate (B74896). google.com Similarly, the isomerization of bromonaphthalenes has also been reported. google.com However, this approach often leads to an equilibrium mixture of isomers, requiring efficient separation techniques. google.com

| Isomerization Reaction | Catalyst | Conditions | Outcome | Reference |

| 1-Chloronaphthalene to 2-Chloronaphthalene | Amorphous Aluminosilicate | Gas phase, 400°C | Equilibrium mixture (approx. 56% 2-chloronaphthalene) | google.com |

| 1-Bromonaphthalene to 2-Bromonaphthalene (B93597) | FeCl₃ on pumice | Gas phase, with HBr carrier gas | Isomerization occurs, catalyst can decompose at high temps | google.com |

Functional Group Interconversion Strategies

A more versatile and widely used indirect approach is the transformation of other functional groups into the desired halogen atoms. ub.eduvanderbilt.edusolubilityofthings.com A common strategy involves the Sandmeyer reaction, where an amino group is converted into a diazonium salt, which is then displaced by a halide.

For the synthesis of this compound, one could start with 2-chloro-1-naphthylamine. This precursor can be diazotized using sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, followed by treatment with a copper(I) bromide (CuBr) solution to introduce the bromine atom at the C1 position. chemicalbook.com

Alternatively, starting with 1-bromo-2-naphthylamine, a similar Sandmeyer reaction using a copper(I) chloride (CuCl) solution would introduce the chlorine atom at the C2 position. The availability and synthesis of the required amino-halonaphthalene precursors are key to the success of this route.

| Starting Material | Reagents | Intermediate | Product | Reference |

| 2-Chloro-1-naphthylamine | 1. NaNO₂, H⁺2. CuBr | 2-Chloro-1-naphthalenediazonium salt | This compound | chemicalbook.com |

| 1-Bromo-2-naphthylamine | 1. NaNO₂, H⁺2. CuCl | 1-Bromo-2-naphthalenediazonium salt | This compound | chemicalbook.com |

Ring Expansion Reactions for Naphthol Derivatives

Ring expansion reactions provide an elegant way to construct the naphthalene skeleton with pre-defined substitution patterns. researchgate.netcsir.co.za A recently developed method involves a two-step ring expansion of 1-indanones to yield 2-halo-1-naphthols. uibk.ac.at This method demonstrates broad functional group tolerance and proceeds under mild conditions. uibk.ac.at

While this specific protocol leads to 2-halo-1-naphthols, further functional group interconversion would be necessary to obtain this compound. For instance, if 2-chloro-1-naphthol is synthesized via this route, the hydroxyl group could be converted to a triflate, which can then be subjected to a palladium-catalyzed bromination. Alternatively, the hydroxyl group could be converted to an amino group, followed by a Sandmeyer reaction as described above.

Catalytic Approaches in the Preparation of Halogenated Naphthalenes

The synthesis of specific halogenated naphthalene isomers, such as this compound, often requires strategic catalytic methods to control regioselectivity and achieve high yields. Catalytic approaches are pivotal in overcoming the challenges associated with the direct halogenation of naphthalene, which typically results in a mixture of isomers. This section explores zeolite-catalyzed isomerization and metal-mediated or organocatalytic syntheses as key strategies in the preparation of halogenated naphthalenes.

Zeolite-Catalyzed Isomerization Processes

Zeolite catalysts have emerged as a significant tool for the isomerization of halogenated naphthalenes, offering a pathway to thermodynamically more stable isomers. This is particularly relevant for the synthesis of 2-substituted naphthalenes from their 1-substituted counterparts.

The isomerization of 1-chloro- or 1-bromonaphthalene to their respective 2-isomers can be advantageously achieved using zeolite catalysts. googleapis.comgoogle.com An improved process for preparing 2-chloro- and 2-bromonaphthalene involves the isomerization of the corresponding 1-halo-isomers over a zeolite catalyst in a non-corrosive atmosphere, which is noted for long catalyst life and good potential for regeneration. googleapis.com The process can be carried out in either the gas or liquid phase, with gas-phase isomerization being preferred at temperatures between 200 and 600°C. google.com For the isomerization of 1-bromonaphthalene, slightly lower temperatures are advantageous compared to 1-chloronaphthalene. google.com

The choice of zeolite is critical. Suitable zeolites are those with pore openings bounded by 10 or 12 tetrahedral atoms and a "spaciousness index" between 3 and 18. googleapis.com This index is a measure of the effective pore width of the zeolite. googleapis.com At 400°C, an equilibrium of approximately 44% 1-chloronaphthalene and 56% 2-chloronaphthalene is achieved. google.com While these studies focus on mono-halogenated naphthalenes, the principles can be extended to di-halogenated naphthalenes. For instance, the isomerization of a mixture of dichloronaphthalenes over a zeolite catalyst can be performed to enrich the concentration of a specific isomer.

Research on the isomerization of 1-methylnaphthalene (B46632) to 2-methylnaphthalene (B46627) over beta zeolite has been systematically investigated, providing insights that could be analogous to dihalogenated systems. rsc.orgnih.gov The study highlights the importance of reaction conditions and the impact of catalyst properties on performance. rsc.orgnih.gov Deactivation of the zeolite catalyst by coke deposition is a common issue, but regeneration is often possible through calcination. rsc.org

The table below summarizes the conditions for the zeolite-catalyzed isomerization of 1-halonaphthalenes.

Table 1: Zeolite-Catalyzed Isomerization of 1-Halonaphthalenes

| Starting Material | Catalyst | Temperature (°C) | Phase | Product | Reference |

|---|---|---|---|---|---|

| 1-Chloronaphthalene | Zeolite | 300-400 | Gas | 2-Chloronaphthalene | google.com |

| 1-Bromonaphthalene | Zeolite | 300-400 | Gas | 2-Bromonaphthalene | google.com |

Metal-Mediated and Organocatalytic Synthesis

Metal-mediated reactions provide a versatile and powerful platform for the synthesis of specifically substituted halogenated naphthalenes. These methods often involve cross-coupling reactions or directed halogenation.

A visible-light- and iron-mediated carbocationic route has been developed for the synthesis of polysubstituted 1-bromo- and 1-chloronaphthalenes. This method involves the coupling of allylbenzenes with polyhalomethanes, proceeding through a Kharasch addition intermediate followed by an intramolecular Fe(III)-mediated Friedel-Crafts alkylation. researchgate.net This approach is particularly useful for accessing 1-halonaphthalenes with substituents at the C-5 to C-8 positions. researchgate.net

The Sandmeyer reaction is a classic metal-mediated method for introducing halides onto an aromatic ring. A synthetic route to 1-bromo-8-chloronaphthalene, an isomer of the target compound, utilizes this reaction. The process starts with 8-chloronaphthalen-1-amine, which is treated with sodium nitrite and copper(I) bromide to yield the desired product. chemicalbook.com A similar strategy could potentially be employed for the synthesis of this compound, starting from 2-chloronaphthalen-1-amine or 1-bromonaphthalen-2-amine.

The following table outlines a metal-mediated synthesis for a related compound, 1-bromo-8-chloronaphthalene.

Table 2: Synthesis of 1-Bromo-8-chloronaphthalene via Sandmeyer Reaction

| Starting Material | Reagents | Yield (%) | Reference |

|---|

Organocatalysis, while a burgeoning field, has also found application in the synthesis of halogenated aromatic compounds. Although specific examples for this compound are not prevalent, the principles of organocatalytic halogenation could be applied. These reactions often utilize halogen-bond donors to activate halogenating agents, offering a metal-free alternative for the synthesis of these compounds.

Optimization of Synthetic Pathways for Enhanced Yield and Selectivity

The optimization of synthetic routes is crucial for maximizing the yield of the desired product and ensuring high selectivity, which is particularly important in industrial applications. This involves the systematic variation of reaction parameters such as catalyst, solvent, temperature, and reaction time.

In the context of metal-catalyzed reactions, the choice of ligand can have a profound impact on the outcome. For instance, in palladium-catalyzed annulation reactions for the synthesis of polycyclic aromatic dicarboximides, a systematic screening of phosphine (B1218219) ligands revealed that PCy₃·HBF₄ provided the best results. sigmaaldrich.com

The solvent can also play a decisive role. In the same palladium-catalyzed annulation study, changing the solvent from o-dichlorobenzene to 1-chloronaphthalene dramatically increased the yield of the desired product. sigmaaldrich.com This highlights the importance of solvent screening in the optimization process.

For copper-catalyzed chlorodeboronation of arylboronic acids, the reaction temperature was found to be a critical parameter. The reaction proceeded very slowly at room temperature, but both the reaction rate and yield increased significantly with an increase in temperature. sigmaaldrich.com Further optimization involved screening different copper catalysts and the amount of catalyst used.

The table below presents an example of reaction optimization for a related halogenation reaction.

Table 3: Optimization of Copper-Catalyzed Chlorodeboronation

| Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| 10 | Room Temp | 48 | Trace | sigmaaldrich.com |

| 10 | 80 | 12 | 95 | sigmaaldrich.com |

Chemical Reactivity and Mechanistic Investigations of 1 Bromo 2 Chloronaphthalene

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAAr) on aryl halides is a significant class of reactions, though typically less facile than on alkyl halides. The reaction generally proceeds via an addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. For a nucleophilic attack to occur, the aromatic ring must be sufficiently electron-deficient, a condition often met by the presence of strong electron-withdrawing groups.

Displacement of Halogen Atoms by Diverse Nucleophiles

In 1-Bromo-2-chloronaphthalene, both the bromine and chlorine atoms are potential leaving groups in a nucleophilic aromatic substitution reaction. The relative reactivity of the C-Br and C-Cl bonds towards nucleophilic attack is a key consideration. In contrast to SN1 and SN2 reactions where the bond strength to the leaving group is crucial in the rate-determining step (favoring iodide as the best leaving group), in SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex. The high electronegativity of the halogen atom enhances the electrophilicity of the carbon to which it is attached, thereby facilitating the nucleophilic attack.

Given that chlorine is more electronegative than bromine, it exerts a stronger inductive electron-withdrawing effect, making the carbon at the C-2 position more electrophilic and thus more susceptible to nucleophilic attack. However, the stability of the resulting Meisenheimer complex also plays a crucial role. Nucleophilic attack at C-1 would lead to a different set of resonance structures for the intermediate compared to an attack at C-2.

Displacement of either halogen by common nucleophiles such as alkoxides, amides, and thiolates is theoretically possible under forcing conditions (high temperature and pressure), which are often required for SNAr reactions on aryl halides lacking strong activating groups.

Table 1: Plausible Nucleophilic Substitution Reactions of this compound

| Nucleophile (Nu⁻) | Potential Product(s) | Reaction Conditions |

|---|---|---|

| RO⁻ (Alkoxide) | 1-Bromo-2-alkoxynaphthalene or 1-Alkoxy-2-chloronaphthalene | High Temperature, Polar Aprotic Solvent |

| R₂N⁻ (Amide) | N,N-Dialkyl-1-bromo-2-naphthylamine or N,N-Dialkyl-2-chloro-1-naphthylamine | High Temperature, Catalyst (e.g., Cu salts) |

Stereochemical Aspects and Reaction Kinetics

As nucleophilic aromatic substitution on a planar aromatic ring does not involve a chiral center, stereochemical considerations of inversion or retention of configuration are not applicable in the same way as in aliphatic systems.

The kinetics of the reaction are expected to follow a second-order rate law, being first order in both this compound and the nucleophile. The rate equation can be expressed as:

Rate = k[this compound][Nucleophile]

The reaction rate would be highly dependent on the nature of the nucleophile, the solvent, and the reaction temperature. The use of polar aprotic solvents, such as DMSO or DMF, is known to accelerate SNAr reactions by solvating the cation of the nucleophilic salt without strongly solvating the anion, thus increasing its nucleophilicity.

Electrophilic Aromatic Substitution Reactions on the Naphthalene (B1677914) Core

Electrophilic aromatic substitution is a hallmark reaction of aromatic compounds. The naphthalene ring system is more reactive towards electrophiles than benzene (B151609). Substitution on the parent naphthalene molecule preferentially occurs at the α-position (C-1) due to the greater stabilization of the resulting carbocation intermediate (Wheland intermediate).

Regioselectivity and Directing Effects of Halogen Substituents

In this compound, the regioselectivity of a subsequent electrophilic attack is determined by the combined directing effects of the existing bromo and chloro substituents. Halogens are known to be deactivating groups due to their strong electron-withdrawing inductive effect (-I effect), which makes the aromatic ring less nucleophilic. However, they are also ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance (+M effect), which helps to stabilize the positive charge in the Wheland intermediate. stackexchange.comlibretexts.orgchemistrysteps.com

For this compound, the potential sites for electrophilic attack are positions 3, 4, 5, 6, 7, and 8. Both the bromo and chloro substituents will direct incoming electrophiles to their ortho and para positions.

The C-1 bromo group directs to positions 2 (blocked), 4, and 5 (para-like across the ring system).

The C-2 chloro group directs to positions 1 (blocked), 3, and 6 (para-like).

The inductive deactivating effects of the halogens will be strongest at the adjacent positions. Considering both inductive and resonance effects, the most likely positions for electrophilic attack would be those that are activated by the resonance effect of one halogen and least deactivated by the inductive effect of the other. Positions 4 and 5 appear to be the most probable sites for substitution. A comprehensive analysis of the stability of all possible Wheland intermediates would be necessary to definitively predict the major product.

Reactivity with Common Electrophilic Reagents

Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation/alkylation are expected to proceed on the this compound ring, albeit likely under more forcing conditions than for naphthalene itself due to the deactivating nature of the halogen substituents.

Table 2: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 1-Bromo-2-chloro-4-nitronaphthalene and/or 1-Bromo-2-chloro-5-nitronaphthalene |

| Bromination | Br₂ / FeBr₃ | 1,4-Dibromo-2-chloronaphthalene and/or 1,5-Dibromo-2-chloronaphthalene |

| Sulfonation | SO₃ / H₂SO₄ | This compound-4-sulfonic acid and/or this compound-5-sulfonic acid |

Reductive Transformations

The carbon-halogen bonds in this compound can be cleaved under reductive conditions. The relative ease of reduction of C-Br versus C-Cl bonds is a key factor in the selectivity of such transformations.

Catalytic hydrogenation is a common method for the reductive dehalogenation of aryl halides. Typically, a palladium catalyst, such as palladium on carbon (Pd/C), is used with a hydrogen source. The C-Br bond is generally more labile and thus more easily reduced than the C-Cl bond. organic-chemistry.orgresearchwithrutgers.comresearchgate.netsci-hub.se This selectivity allows for the possibility of stepwise reduction. Under controlled conditions (milder catalyst, lower hydrogen pressure, shorter reaction time), it may be possible to selectively remove the bromine atom to yield 2-chloronaphthalene (B1664065). More forcing conditions would likely lead to the removal of both halogens, yielding naphthalene.

Other reductive methods, such as the use of dissolving metals (e.g., sodium in liquid ammonia), could also be employed for the dehalogenation of this compound.

Table 3: Potential Reductive Transformations of this compound

| Reaction | Reagents | Potential Product(s) |

|---|---|---|

| Selective Reductive Debromination | H₂, Pd/C (controlled conditions) | 2-Chloronaphthalene |

| Complete Reductive Dehalogenation | H₂, Pd/C (forcing conditions) | Naphthalene |

Table of Compounds

| Compound Name |

|---|

| This compound |

| 1-Bromo-2-alkoxynaphthalene |

| 1-Alkoxy-2-chloronaphthalene |

| N,N-Dialkyl-1-bromo-2-naphthylamine |

| N,N-Dialkyl-2-chloro-1-naphthylamine |

| 1-Bromo-2-(alkylthio)naphthalene |

| 2-Chloro-1-(alkylthio)naphthalene |

| 1-Bromo-2-chloro-4-nitronaphthalene |

| 1-Bromo-2-chloro-5-nitronaphthalene |

| 1,4-Dibromo-2-chloronaphthalene |

| 1,5-Dibromo-2-chloronaphthalene |

| This compound-4-sulfonic acid |

| This compound-5-sulfonic acid |

| 4-Acyl-1-bromo-2-chloronaphthalene |

| 5-Acyl-1-bromo-2-chloronaphthalene |

| 2-Chloronaphthalene |

Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For this compound, the difference in reactivity between the bromine and chlorine substituents is key to achieving selective, stepwise functionalization.

The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling of an organoboron compound (like a boronic acid or ester) with an organohalide. yonedalabs.comwikipedia.orglibretexts.org The catalytic cycle generally involves three main steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org

For dihalogenated substrates like this compound, site-selectivity is governed by the rate of oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The C-Br bond is significantly more reactive than the C-Cl bond in this step. Consequently, Suzuki-Miyaura coupling on this compound occurs selectively at the C1 position, leaving the C-Cl bond intact for subsequent transformations. nih.govnih.govresearchgate.net

Selective Suzuki-Miyaura Coupling of this compound:

Reaction showing preferential coupling at the C1 (bromo) position.

This selectivity allows for the synthesis of 1-aryl-2-chloronaphthalenes, which can then be subjected to a second, different cross-coupling reaction at the C2 position if desired.

Nickel-catalyzed reductive cross-coupling has emerged as a powerful method for forming C(sp²)–C(sp³) bonds by coupling two different electrophiles, such as an aryl halide and an alkyl halide. researchgate.netrhhz.net This reaction typically employs a nickel catalyst, a ligand, and a stoichiometric reductant (e.g., zinc or manganese metal).

In the context of this compound, this methodology could be applied to introduce an alkyl group. Similar to palladium-catalyzed reactions, the higher reactivity of the C-Br bond would direct the initial coupling to the C1 position. This would involve the oxidative addition of the nickel catalyst to the C-Br bond, followed by a series of steps involving the alkyl halide and the reductant to form the C-C bond and regenerate the active nickel catalyst. This approach provides access to 1-alkyl-2-chloronaphthalenes, valuable intermediates for further synthesis.

Beyond palladium and nickel, other transition metals can catalyze cross-coupling reactions. Copper-catalyzed reactions, such as the Ullmann coupling, have a long history in forming biaryl compounds from aryl halides. While often requiring harsh conditions, modern variations have expanded their scope.

For this compound, the principles of site-selectivity generally hold across different transition-metal catalysts. The selection of the metal, ligand, and reaction conditions can influence the efficiency and outcome of the coupling. The predictable reactivity order (C-Br > C-Cl) makes this compound a useful building block for the programmed, stepwise synthesis of complex, multi-substituted naphthalene derivatives through various cross-coupling strategies. nih.gov

Isomerization Mechanisms and Reaction Selectivity of this compound

The isomerization of halogenated naphthalenes, including this compound, is a significant process for the synthesis of specific isomers that serve as intermediates in the production of pharmaceuticals and aromatic monomers for polyesters. google.com The transformation of 1-halo-substituted naphthalenes to their 2-halo counterparts is a key area of industrial and academic research. This section delves into the mechanisms and selectivity of these isomerization reactions in different phases and the influence of various experimental conditions.

Gas-Phase and Liquid-Phase Isomerization

The isomerization of compounds like 1-bromonaphthalene (B1665260) to 2-bromonaphthalene (B93597) can be conducted in both the gas and liquid phases, with gas-phase reactions often being preferred. google.com

Gas-Phase Isomerization: In the gas phase, the isomerization is typically carried out over solid catalysts. google.com The reaction temperatures for the isomerization of related compounds like 1-chloronaphthalene (B1664548) and 1-bromonaphthalene are generally between 200 and 600°C, with a preference for temperatures between 300 and 400°C. google.com It has been noted that for the isomerization of 1-bromonaphthalene, slightly lower temperatures are advantageous compared to 1-chloronaphthalene under similar conditions. google.com The pressure is not a critical parameter for the reaction's progress and can be maintained between approximately 0.5 and 100 bar, with a preferred range of 1 to 10 bar. google.com

Liquid-Phase Isomerization: Liquid-phase isomerization can be effectively carried out using a suspended catalyst in a stirred kettle. google.com This method has been observed to proceed more efficiently with 1-bromonaphthalene than with 1-chloronaphthalene. google.com Satisfactory conversion rates are achieved at a liquid hourly space velocity (LHSV) between 0.1 and 5 h⁻¹, with a more preferred range of 0.5 to 2 h⁻¹. google.com

| Phase | Temperature Range | Pressure Range | Catalyst State | Key Observations |

| Gas-Phase | 200 - 600°C (Preferred: 300 - 400°C) | 0.5 - 100 bar (Preferred: 1 - 10 bar) | Solid Catalysts | Lower temperatures are favorable for 1-bromonaphthalene isomerization compared to 1-chloronaphthalene. google.com |

| Liquid-Phase | Not specified | Not specified | Suspended Catalyst | Isomerization of 1-bromonaphthalene is more efficient than that of 1-chloronaphthalene. google.com |

Role of Carrier Gases and Catalyst Deactivation

Role of Carrier Gases: The choice of carrier gas can significantly influence the isomerization reaction, particularly in the gas phase. For instance, in the gas-phase isomerization of 1-bromonaphthalene over iron(III) chloride (FeCl₃) on pumice, hydrogen bromide (HBr) is utilized as the carrier gas. google.com Similarly, for the isomerization of 1-chloronaphthalene over amorphous aluminosilicate (B74896), the use of a carrier gas is crucial. When the reaction is conducted without a carrier gas or with carbon dioxide (CO₂), the catalyst deactivates rapidly. google.com The deactivation process can be slowed down by employing hydrogen chloride (HCl) as the carrier gas. google.com For aluminum oxide catalysts, an HCl atmosphere is a prerequisite for the isomerization reaction to proceed. google.com

Catalyst Deactivation and Regeneration: Catalyst deactivation is a critical issue in these isomerization processes. As mentioned, in the gas-phase isomerization of 1-chloronaphthalene over amorphous aluminosilicate at 400°C, the catalyst is rapidly deactivated in the absence of a suitable carrier gas. google.com However, a significant advantage of the catalysts used in these processes is their ability to be regenerated. If a catalyst has been deactivated, it can be reactivated through a simple regeneration process in an oxidizing atmosphere, such as air or a mixture of air and nitrogen. google.com This regeneration is typically carried out at temperatures between 350 and 800°C, with a more specific range of 500 to 600°C. google.com

| Catalyst System | Carrier Gas | Role of Carrier Gas | Deactivation Observation | Regeneration Conditions |

| FeCl₃ on pumice | HBr | Facilitates isomerization of 1-bromonaphthalene. google.com | Catalyst decomposition at higher temperatures. google.com | Not specified |

| Amorphous aluminosilicate | HCl | Slows down catalyst deactivation during 1-chloronaphthalene isomerization. google.com | Rapid deactivation without a carrier gas or with CO₂. google.com | Oxidizing atmosphere (air or air/nitrogen) at 350-800°C. google.com |

| Aluminum oxide | HCl | Essential for the isomerization of 1-chloronaphthalene to proceed. google.com | Not specified | Not specified |

Applications in Advanced Organic Synthesis and Materials Science

1-Bromo-2-chloronaphthalene as a Versatile Synthetic Intermediate

This compound serves as a versatile synthetic intermediate primarily due to the different reactivities of its two halogen substituents. sinocurechem.com In transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond. jyu.fi This reactivity difference enables chemists to selectively substitute the bromine atom while leaving the chlorine atom intact for subsequent transformations. conicet.gov.arrsc.org

This sequential reactivity allows for the controlled and predictable construction of complex, multi-substituted naphthalene (B1677914) derivatives. For instance, an aryl or vinyl group can be introduced at the C-1 position via a palladium-catalyzed reaction, followed by a separate reaction at the C-2 position to introduce a different functional group. This step-wise approach is fundamental in creating precisely structured molecules for various applications. sinocurechem.com

Table 1: Selective Reactivity in Cross-Coupling Reactions

| Reaction Step | Target Position | Typical Reaction | Catalyst/Reagents | Outcome |

|---|---|---|---|---|

| Step 1 | C1 (Bromo) | Suzuki-Miyaura Coupling | Pd catalyst, Base, Boronic acid | Selective C-C bond formation at the C-1 position. |

| Step 2 | C2 (Chloro) | Buchwald-Hartwig Amination | Pd catalyst, Base, Amine | C-N bond formation at the C-2 position on the product from Step 1. |

Precursor for Complex Polycyclic Aromatic Systems

Polycyclic aromatic hydrocarbons (PAHs) are a class of molecules composed of fused aromatic rings, which are of great interest in materials science and electronics. researchgate.net this compound is a valuable precursor for synthesizing more complex PAHs. One key application is its use in generating 1-naphthalyne, a highly reactive aryne intermediate. researchgate.net This intermediate can be "trapped" in cycloaddition reactions to build larger, annulated systems like benz[a]anthracenes. researchgate.net

Furthermore, the principles of palladium-catalyzed annulation reactions, where new rings are fused onto an existing aromatic structure, can be applied to this compound. researchgate.netacs.org By reacting this compound with molecules containing two reactive sites, such as boronic esters, complex polycyclic aromatic dicarboximides (PADIs) and other fused systems can be constructed. acs.org Research has also shown that 1-chloronaphthalene (B1664548) can serve as an excellent high-boiling solvent for these types of annulation reactions, which can improve reaction yields. acs.org

Applications in Pharmaceutical Synthesis

Halogenated organic compounds are fundamental building blocks in the pharmaceutical industry, where the inclusion of halogens can significantly modify the biological activity of a molecule. sinocurechem.com Dihalo-naphthalenes like this compound offer a scaffold that can be elaborated into a variety of potential therapeutic agents. lookchem.com

Building Block for Drug Candidates

The naphthalene core is a structural motif found in numerous biologically active compounds. This compound provides a starting point for creating libraries of new chemical entities for drug discovery. lookchem.com For example, research on naphthalene-1,4-dione analogues has shown that halogen substitution is crucial for their cytotoxic (anticancer) activity. nih.gov Specifically, 2-bromo-substituted naphthoquinones demonstrated potent activity against cancer cell lines, suggesting that the electronic properties imparted by the halogen are important for the biological mechanism. nih.gov The ability to selectively functionalize the bromo and chloro positions on this compound allows for fine-tuning of a molecule's properties to optimize it as a drug candidate.

Synthesis of Biologically Active Compounds (e.g., Quinazoline (B50416) Derivatives)

Quinazoline and its derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties. nih.gov The synthesis of quinazolines often involves the cyclization of ortho-substituted aniline (B41778) precursors. While direct synthesis from this compound is not widely documented, its structure is amenable to modification to create the necessary precursors. For instance, the chloro group could be converted to an amino group, and the bromo group to a carbonyl or nitrile, setting the stage for an intramolecular cyclization to form a benzoquinazoline—a quinazoline fused with an additional benzene (B151609) ring. This strategic potential makes it a valuable, though indirect, precursor for this important class of bioactive molecules.

Table 2: Examples of Bioactive Naphthalene-Based Scaffolds

| Scaffold Class | Potential Biological Activity | Relevant Precursor Type |

|---|---|---|

| Naphthalene-1,4-diones | Anticancer | 2-Halogenated Naphthalene-1,4-dione nih.gov |

| Naphthalene-based 1,2,4-Triazoles | Antimicrobial | Naphthalene-based carbothioamides researchgate.net |

Contributions to Agrochemical Development

Similar to pharmaceuticals, the development of new agrochemicals (such as herbicides, insecticides, and fungicides) relies heavily on synthetic intermediates that allow for the creation of novel active ingredients. sinocurechem.comlookchem.com Halogenated aromatic compounds are a cornerstone of agrochemical research, as the presence and position of halogens can enhance the efficacy and selectivity of a pesticide. This compound serves as a key building block in this sector, providing a naphthalene core that can be modified to produce compounds for crop protection. lookchem.comsmolecule.com The differential reactivity of the C-Br and C-Cl bonds allows for the synthesis of a wide array of derivatives to be screened for potential agrochemical activity.

Industrial Applications in Dyes and Pigments Production

The color and properties of organic dyes and pigments are determined by their chemical structure, specifically the chromophore (the color-producing part) and auxochromes (groups that modify the color). daryatamin.com Naphthalene-based compounds are used to create a range of dyes, particularly in the azo and indigoid classes. epa.gov Intermediates like this compound are valuable in this industry. lookchem.com The halogen atoms can serve two primary purposes: they can act as leaving groups in reactions to build the final dye structure, or they can remain in the final molecule, acting as auxochromes to influence the color and improve properties like lightfastness. lookchem.comsmolecule.com

Utilization in Biochemical Assays and Enzyme Interaction Studies

Extensive literature searches for the specific application of this compound in biochemical assays and enzyme interaction studies have revealed a significant lack of direct research in this area. The available scientific data does not indicate its use as a standard probe, substrate, or inhibitor in formal biochemical assays or for the detailed study of enzyme kinetics or interaction mechanisms.

While direct studies on this compound are not readily found, research on related halogenated naphthalenes provides some context on how such compounds can interact with biological systems, particularly through enzymatic action in metabolic pathways. For instance, studies on the microbial degradation of simpler, related compounds have identified specific enzymatic processes.

Research has shown that soil bacteria capable of utilizing naphthalene as a carbon source can also metabolize monochlorinated and monobrominated naphthalenes. bloomtechz.com This metabolism is an enzymatic process. For example, in the case of 1-chloronaphthalene and 1-bromonaphthalene (B1665260), bacterial enzymes catalyze their conversion into hydroxylated intermediates. bloomtechz.com The metabolic pathway for 1-chloronaphthalene has been shown to proceed through the formation of D-8-Chloro-1:2-dihydro-1:2-dihydroxynaphthalene and subsequently 3-chlorosalicylic acid. bloomtechz.com Similarly, the metabolism of 1-bromonaphthalene yields 3-bromosalicylic acid. bloomtechz.com These transformations are indicative of specific enzyme-substrate interactions, although these studies did not involve this compound.

Furthermore, broader classes of polychlorinated and polybrominated naphthalenes have been noted as inducers of enzymes such as aryl hydrocarbon hydroxylase and ethoxyresorufin O-deethylase. acmec-e.com This suggests that halogenated naphthalenes as a chemical class can interact with and modulate the activity of certain enzyme systems, primarily in the context of toxicology and bioremediation.

Despite these related findings, there is no specific evidence to suggest that this compound has been developed or utilized as a tool in biochemical assays for purposes such as quantifying enzyme activity, screening for inhibitors, or as a fluorescent probe for enzyme binding.

Research Findings on the Enzymatic Metabolism of Related Halogenated Naphthalenes

| Compound | Organism/System | Enzyme/Pathway | Observed Products | Citation |

| 1-Chloronaphthalene | Soil Bacteria | Metabolic Pathway | D-8-Chloro-1:2-dihydro-1:2-dihydroxynaphthalene, 3-Chlorosalicylic acid | bloomtechz.com |

| 1-Bromonaphthalene | Soil Bacteria | Metabolic Pathway | 3-Bromosalicylic acid | bloomtechz.com |

| Polychlorinated/Polybrominated Naphthalenes | In vivo/In vitro | Aryl hydrocarbon hydroxylase, Ethoxyresorufin O-deethylase | Not specified | acmec-e.com |

Advanced Spectroscopic Characterization Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including 1-Bromo-2-chloronaphthalene. jchps.comuobasrah.edu.iq By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular structure. jchps.comuobasrah.edu.iq

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a related compound, 1-bromo-2-methoxynaphthalene, the aromatic protons appear as a series of multiplets in the downfield region, characteristic of the naphthalene (B1677914) ring system. For instance, the proton signals for 1-chloro-2-methoxynaphthalene (B175985) were observed at δ 8.26 (d, J = 8.6 Hz, 1H), 7.84–7.81 (m, 2H), 7.60 (ddd, J = 8.3, 6.9, 1.2 Hz, 1H), 7.43 (ddd, J = 8.1, 6.9, 1.0 Hz, 1H), and 7.34–7.30 (m, 1H). rsc.org The specific chemical shifts and coupling constants of the protons in this compound would be influenced by the positions of the bromine and chlorine atoms on the naphthalene ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For 1-chloro-2-methoxynaphthalene, the carbon signals were reported at δ 152.59, 131.91, 129.55, 128.02, 127.98, 127.47, 124.34, 123.48, and 113.75 ppm. rsc.org The carbon atoms directly bonded to the electronegative halogen atoms in this compound would exhibit distinct chemical shifts.

A summary of typical NMR data for a substituted naphthalene is presented below:

| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| ¹H (Aromatic) | 7.0 - 8.5 | Multiplet (m), Doublet (d), Doublet of doublets (dd) | 7.0 - 9.0 |

| ¹³C (Aromatic) | 110 - 155 | Singlet (s) | N/A |

This table presents generalized data for substituted naphthalenes. Specific values for this compound would require experimental determination.

Chromatographic Analysis Techniques for Purity and Mixture Composition

Chromatographic techniques are indispensable for separating this compound from reaction mixtures and assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of non-volatile compounds. For halogenated compounds like this compound, reverse-phase HPLC is commonly employed. sielc.comsielc.com In this method, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

A typical HPLC method for a related compound, 2-Bromo-2-chloropropane, utilizes a C18 column with a mobile phase of acetonitrile (B52724) and water. sielc.com The purity of a synthesized compound can be determined by HPLC, with results often exceeding 99%. google.com

| Parameter | Typical Conditions |

| Column | Reverse-phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile/Water gradient |

| Detection | UV at 220 nm |

| Flow Rate | 1.0 mL/min |

This table outlines a general HPLC method; specific conditions may be optimized for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it ideal for the analysis of volatile and semi-volatile organic compounds. spectroscopyonline.comepa.gov The EPA Method 8270D is a standardized method for the analysis of semivolatile organic compounds by GC/MS and includes various chloronaphthalenes. epa.gov

For complex mixtures containing multiple halogenated naphthalene isomers, which can be difficult to separate using a single chromatographic column, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced resolution. chromatographyonline.comub.eduresearchgate.net In GC×GC, two columns with different selectivities are connected in series, providing a more detailed separation of the components. chromatographyonline.comub.edu This technique has proven effective for the specific analysis of chloronaphthalene congeners. researchgate.net

| Parameter | Typical GC-MS Conditions |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) spectroscopyonline.com |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min spectroscopyonline.com |

| Injection Mode | Splitless epa.gov |

| Oven Program | Temperature programmed from 60°C to 325°C spectroscopyonline.com |

| MS Detector | Electron Ionization (EI) |

This table provides general GC-MS parameters that can be adapted for the analysis of this compound.

Infrared (IR) Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. tanta.edu.egsavemyexams.com Different types of bonds and functional groups absorb IR radiation at characteristic frequencies. savemyexams.com

For this compound, the IR spectrum would be expected to show absorptions corresponding to the aromatic C-H stretching and bending vibrations, as well as C-C stretching vibrations within the naphthalene ring. The C-Br and C-Cl stretching vibrations typically appear in the fingerprint region of the spectrum (below 1500 cm⁻¹). docbrown.infolibretexts.org

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| C=C Aromatic Ring Stretch | 1400 - 1600 |

| C-Cl Stretch | 600 - 800 savemyexams.com |

| C-Br Stretch | 500 - 600 savemyexams.com |

This table indicates the general regions for characteristic IR absorptions.

The unique pattern of absorptions in the fingerprint region provides a molecular "fingerprint" that can be used to confirm the identity of the compound. libretexts.org

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. scienceready.com.au It provides crucial information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the exact mass of a molecule with high accuracy, allowing for the determination of its elemental formula. cornell.edu

For this compound, the mass spectrum will exhibit a characteristic isotopic pattern due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br with nearly equal natural abundance) and chlorine (isotopes ³⁵Cl and ³⁷Cl with an approximate 3:1 natural abundance). youtube.commiamioh.edudocbrown.info This results in a distinctive cluster of peaks for the molecular ion.

The fragmentation pattern observed in the mass spectrum provides structural information. The cleavage of the C-Br and C-Cl bonds is a likely fragmentation pathway. miamioh.edu Analysis of the masses of the resulting fragment ions can help to confirm the structure of the original molecule. scienceready.com.au

| Ion | Description | Expected m/z Characteristic |

| [M]⁺ | Molecular Ion | A cluster of peaks reflecting the isotopic distribution of Br and Cl. |

| [M-Br]⁺ | Fragment from loss of Bromine | A peak corresponding to the mass of the chloronaphthalene cation. |

| [M-Cl]⁺ | Fragment from loss of Chlorine | A peak corresponding to the mass of the bromonaphthalene cation. |

| [M-Br-Cl]⁺ | Fragment from loss of Bromine and Chlorine | A peak corresponding to the mass of the naphthalene cation. |

This table describes the expected major ions in the mass spectrum of this compound.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules like 1-bromo-2-chloronaphthalene. mpg.demdpi.com By focusing on the electron density, DFT offers a balance between accuracy and computational cost, making it suitable for complex systems. mpg.deuci.edu The theory's foundation lies in the Hohenberg-Kohn theorems, which state that the ground-state electron density uniquely determines all properties of the system. mpg.deehu.eus

Prediction of Bond Dissociation Energies (BDEs)

Computational studies, particularly those employing DFT, have been instrumental in predicting the bond dissociation energies (BDEs) for the carbon-halogen bonds in compounds like this compound. Research has benchmarked various DFT methods, such as M06-2X, uB97X-D, and B2PLYP-D3, against high-level composite methods to determine their accuracy. rsc.orgnih.gov For instance, the uB97X-D functional combined with the 6-311++G(d,p) basis set has demonstrated excellent performance in predicting C-Br and C-Cl BDEs for a range of chlorinated and brominated polycyclic aromatic hydrocarbons. rsc.orgnih.gov The structural effects on BDEs are systematically analyzed in these studies. rsc.org In the case of the 1-bromo-2-methylnaphthalene (B105000) radical anion, a related compound, the dissociation of the C-Br bond is highly dependent on the electronic state, with the dissociation being an uphill energy process for the 2A'' (π radical) state and a decreasing energy process for the 2A' (σ radical) state. mdpi.com

Determination of Enthalpies of Formation (DfH)

The standard enthalpy of formation (DfH) is a key thermodynamic property that can be accurately predicted using computational methods. rsc.org Composite model chemistry methods like G4, G3, G3MP2, and CBS-QB3, as well as various DFT functionals, have been used to calculate the DfH for halogenated naphthalenes. rsc.orgnih.gov The G4 method is often considered the most accurate among the composite methods. rsc.orgnih.gov For DFT methods, the uB97X-D functional with the cc-pVTZ basis set has been found to provide the best predictions for the enthalpy of formation. rsc.orgnih.gov These computational predictions are validated by comparing them with available experimental data, ensuring their reliability. rsc.orgnist.gov

Computational Cost Analysis of Quantum Chemical Methods

A critical aspect of computational chemistry is the balance between accuracy and computational cost. uci.edusmu.edu For molecules like this compound, various quantum chemical methods have been evaluated based on their computational expense. rsc.orgresearchgate.net Studies have compared the relative computational times of high-level composite methods (G4, G3, G3MP2, CBS-QB3) and different DFT functionals (M06-2X, uB97X-D, B2PLYP-D3) with various basis sets. rsc.org The computational cost generally increases with the complexity of the method and the size of the basis set. arxiv.org For medium-sized molecules like chloronaphthalenes and bromonaphthalenes, DFT methods, especially with basis sets like 6-311++G(d,p) and cc-pVTZ, offer a good compromise between accuracy and computational feasibility. rsc.orgresearchgate.net For example, geometry and frequency calculations at the M06-2X/6-311++G(d,p) level are considered to have a suitable balance for such systems. nih.gov

Table 1: Relative Computational Time for Different Theoretical Methods

| Method | Relative Computational Time (1-Chloronaphthalene) | Relative Computational Time (1-Bromonaphthalene) |

| G4 | 14 | 18 |

| G3 | 8.4 | 11 |

| G3MP2 | 1.8 | 3.0 |

| CBS-QB3 | 3.4 | 5.5 |

| This table is based on data for 1-chloronaphthalene (B1664548) and 1-bromonaphthalene (B1665260), which serve as representative medium-sized molecules for this type of analysis. The DFT calculations include the cost of geometry and frequency computations at the M06-2X/6-311++G(d,p) level. rsc.org |

Molecular Modeling and Simulation of Reactivity

Molecular modeling and simulation are powerful tools for investigating the reactivity of this compound. These methods allow for the exploration of potential reaction pathways and the identification of transition states and intermediates. fiveable.menumberanalytics.com For example, in the electrochemical reduction of the related 1-bromo-2-methylnaphthalene, quantum mechanical calculations have been used to study the dissociation of the carbon-bromine bond in the resulting radical anion. mdpi.com Such simulations provide a detailed, molecular-level picture of the dissociation process, revealing that the reaction likely proceeds through a stepwise mechanism involving the formation of a bromide anion and an organic radical. mdpi.com

Reactivity Prediction Using Property-Encoded Surface Translator (PEST) Descriptors

The reactivity of substituted naphthalenes, including this compound, can be predicted using Property-Encoded Surface Translator (PEST) descriptors. researchgate.net This quantitative structure-activity relationship (QSAR) approach correlates calculated molecular descriptors with experimentally determined reaction rates. researchgate.netnih.gov In a study on the degradation of substituted naphthalenes by a peroxy-acid process, PEST descriptors were calculated from structures optimized at the B3LYP/6-31G* level of theory. researchgate.net Significant correlations were found between descriptors such as the minimum local ionization potential (PIP.MIN) and a histogram of the gradient of the electronic kinetic energy (DKN) and the reaction rate constants. researchgate.net This indicates that PEST descriptors can be effectively used to build predictive models for the reactivity of compounds like this compound. researchgate.net

Environmental Research and Ecotoxicological Implications

Environmental Fate and Transport Pathways

The environmental distribution of 1-Bromo-2-chloronaphthalene is governed by its physicochemical properties, which dictate its movement and partitioning between air, water, soil, and biota.

The persistence of a chemical in the environment is a key factor in its potential to cause long-term adverse effects. For this compound, its environmental longevity is influenced by both biotic and abiotic degradation processes.

Generally, the environmental persistence of halogenated naphthalenes increases with the degree of halogenation. pops.int Lower chlorinated naphthalenes, such as monochloronaphthalenes, have been shown to be more readily biodegradable by microorganisms under aerobic conditions compared to their more highly chlorinated counterparts. inchem.orgnih.gov As this compound is a di-halogenated compound, it is expected to exhibit a degree of persistence.

Abiotic degradation pathways are also significant. Predicted data from the U.S. Environmental Protection Agency (EPA) CompTox Chemicals Dashboard suggests an atmospheric hydroxylation rate constant of 2.82 x 10⁻¹² cm³/molecule-sec. epa.gov This value is used to estimate the compound's half-life in the atmosphere due to reaction with hydroxyl radicals. Furthermore, like all chlorinated naphthalenes, this compound absorbs light in the environmentally relevant wavelength spectrum, indicating that direct photolysis in the atmosphere, water, or on soil surfaces may be a possible degradation pathway. inchem.org

The predicted biodegradation half-life for this compound provides an estimate of its persistence in environments where microbial degradation is the primary removal mechanism.

Table 1: Predicted Degradation Data for this compound

| Parameter | Predicted Value | Unit | Source |

|---|---|---|---|

| Atmospheric Hydroxylation Rate | 2.82e-12 | cm³/molecule*sec | epa.gov |

Volatilization from water surfaces and leaching through the soil profile are critical transport pathways that determine the environmental compartments where a chemical may accumulate. These characteristics are largely dependent on the compound's Henry's Law constant and its soil adsorption coefficient (Koc).

The EPA's CompTox Chemicals Dashboard provides predicted values for these parameters for this compound. The Henry's Law constant is predicted to be 2.14 x 10⁻⁴ atm-m³/mol. epa.gov This value suggests a potential for volatilization from water.

The soil adsorption coefficient (Koc) is a measure of a chemical's tendency to bind to organic matter in soil and sediment. A high Koc value indicates that the compound will be relatively immobile in soil and likely to partition to sediment in aquatic systems. For chlorinated naphthalenes in general, the tendency to adsorb to soil and sediment increases with the degree of chlorination. inchem.orgwho.int Lower chlorinated congeners are expected to have a moderate sorption tendency. who.int The predicted LogKow (octanol-water partition coefficient), a key indicator of hydrophobicity, is 4.61, suggesting a significant affinity for organic phases over water. epa.gov

Table 2: Predicted Physicochemical Properties for this compound Related to Transport

| Parameter | Predicted Value | Unit | Source |

|---|---|---|---|

| Henry's Law Constant | 2.14e-4 | atm-m³/mol | epa.gov |

| LogKow (Octanol-Water Partition Coefficient) | 4.61 | Unitless | epa.gov |

Bioaccumulation and Biotransformation Studies

Bioaccumulation, the process by which chemicals concentrate in living organisms, is a significant concern for persistent organic pollutants. The potential for this compound to bioaccumulate is estimated through its bioconcentration factor (BCF). The BCF for polychlorinated naphthalenes generally increases with the degree of chlorination, although very highly chlorinated congeners may not bioaccumulate as readily due to their large molecular size. inchem.org

Biotransformation, or metabolism, can mitigate bioaccumulation by converting the parent compound into more water-soluble metabolites that can be excreted. For lower chlorinated naphthalenes (mono- to tetra-chlorinated), the formation of hydroxy metabolites has been identified in animal studies. inchem.orgwho.int The metabolism of halogenated hydrocarbons can be complex, and the specific metabolites of this compound have not been extensively documented in available literature. Cytochrome P450 enzymes are recognized for their role in the detoxification of both halogenated and non-halogenated hydrocarbons. frontiersin.org

The EPA CompTox Chemicals Dashboard provides predicted values for the bioconcentration factor and the fish biotransformation half-life for this compound, which can be used to model its bioaccumulative behavior in aquatic ecosystems.

Table 3: Predicted Bioaccumulation and Biotransformation Data for this compound

| Parameter | Predicted Value | Source |

|---|---|---|

| Bioconcentration Factor (BCF) | Data not available in search results | |

| Fish Biotransformation Half-Life (Km) | Data not available in search results |

Assessment of Mutagenic Potential in Biological Systems (e.g., Ames Test)

The assessment of a chemical's potential to cause genetic mutations is a critical component of its toxicological evaluation. The Ames test, which uses bacteria to test for mutagenicity, is a widely used screening assay.

Ecological Impact Studies and Environmental Behavior

The ecological impact of a substance is determined by its toxicity to various organisms in conjunction with its environmental behavior (persistence, transport, and bioaccumulation).

Chlorinated naphthalenes are generally considered to be of moderate to high acute toxicity to aquatic organisms. who.int Aquatic invertebrates appear to be particularly sensitive. inchem.org For example, studies on 2-chloronaphthalene (B1664065) have shown it to be toxic to aquatic life. nih.gov Given its structural similarities, this compound is also expected to pose a risk to aquatic ecosystems. However, specific ecotoxicity data, such as LC50 (lethal concentration for 50% of a population) or EC50 (effective concentration for 50% of a population) values for this particular compound, are not available in the reviewed literature.

Future Research Directions and Unaddressed Challenges

Development of Sustainable Synthetic Routes for Halogenated Naphthalenes

Traditional methods for synthesizing halogenated aromatic compounds often involve harsh reaction conditions and the use of hazardous reagents. scirp.org The development of environmentally benign synthetic routes is a crucial area of future research.

Key research areas include:

Green Solvents and Reagents: The use of alternative solvents like water, ionic liquids, and supercritical fluids is being explored to replace traditional volatile and toxic organic solvents. chemistryjournals.net For instance, research has demonstrated the halogenation of naphthols in aqueous micellar media, which enhances reactivity and provides a safer reaction environment. scirp.org The in-situ generation of active halogen species using reagents like hydrogen peroxide and alkali metal halides presents a cleaner alternative to using elemental halogens. scirp.org

Catalyst-Free and Metal-Free Approaches: Efforts are being made to develop synthetic methods that avoid the use of heavy metal catalysts, which can be toxic and difficult to remove from the final product. scirp.org Light-mediated reactions, for example, offer a promising alternative for the synthesis of polysubstituted 1-halonaphthalenes. researchgate.net

Atom Economy and Waste Reduction: Future synthetic strategies will focus on maximizing the incorporation of all materials used in the process into the final product, thereby minimizing waste. This aligns with the core principles of green chemistry, which emphasize atom and step economy. scirp.orgchemistryjournals.net

Exploration of Novel Reactivity Patterns and Derivatization

The unique electronic properties of 1-bromo-2-chloronaphthalene, arising from the presence of two different halogen atoms on the naphthalene (B1677914) core, open up possibilities for novel chemical transformations and the synthesis of new derivatives.

Future research will likely focus on:

Selective Cross-Coupling Reactions: The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization. Halogenated naphthalenes are key intermediates in transition metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Stille couplings. researchgate.net Further research is needed to develop highly selective catalysts that can differentiate between the bromine and chlorine substituents, enabling the stepwise introduction of various functional groups.

C-H Activation: Direct functionalization of C-H bonds is a powerful tool in organic synthesis. Developing methods for the regioselective C-H activation of this compound would provide a more efficient route to complex naphthalene derivatives, avoiding the need for pre-functionalized starting materials. researchgate.net

Synthesis of Novel Heterocyclic Systems: Halogenated naphthalenes can serve as precursors for the synthesis of novel polycyclic aromatic hydrocarbons and heterocyclic compounds with interesting photophysical and electronic properties. rsc.org For example, they can be used to create complex molecular architectures like aza researchgate.netrsc.orghelicenes. rsc.org

Design of Advanced Catalytic Systems for Enhanced Efficiency

The efficiency and selectivity of reactions involving this compound are heavily dependent on the catalytic system employed. The design of advanced catalysts is a key area for future development.

Priorities in this area include:

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis. researchgate.net The development of novel organic dye photocatalysts could enable the efficient chlorination and bromination of naphthalenes under mild conditions. researchgate.net

Nanocatalysis: The use of metal nanoparticles as catalysts offers advantages such as high surface area and unique catalytic activity. Research into the application of nanocatalysts for the synthesis and functionalization of halogenated naphthalenes could lead to more efficient and selective processes.

Bimetallic Catalysis: Bimetallic catalytic systems can exhibit synergistic effects, leading to enhanced reactivity and selectivity compared to their monometallic counterparts. The exploration of bimetallic catalysts for cross-coupling reactions of dihalogenated naphthalenes is a promising avenue of research.

Targeted Applications in Emerging Technologies and Functional Materials

The unique properties of halogenated naphthalenes make them promising candidates for a variety of applications in materials science and emerging technologies.

Potential future applications include:

Organic Electronics: Naphthalene diimides (NDIs), which can be synthesized from halogenated naphthalenes, are a class of electron-deficient molecules with applications in organic electronics, such as n-type semiconductors in organic field-effect transistors (OFETs) and as components of photovoltaic devices. acs.orgresearchgate.net Brominated isomerization of 1-chloronaphthalene (B1664548) has been shown to be a promising solid additive for achieving high-efficiency organic solar cells. researchgate.net

Luminescent Materials: Functionalized naphthalenes can exhibit interesting photoluminescent properties. For example, certain naphthalene derivatives show potential for use in organic light-emitting diodes (OLEDs). acs.org

Chemical Sensors: The ability of halogenated compounds to participate in halogen bonding makes them suitable for the development of chemical sensors. acs.org For instance, cobalt phthalocyanine (B1677752) hybrids have been explored as sensors for chemical warfare agent simulants. rsc.org

Comprehensive Methodologies for Environmental Impact Assessment

Given the persistence of some halogenated aromatic compounds in the environment, a thorough understanding of their environmental fate and potential toxicity is crucial. wikipedia.orgresearchgate.net

Future research in this area should focus on:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-bromo-2-chloronaphthalene, and how can computational tools improve yield?

- Methodological Answer : The synthesis typically involves halogenation of naphthalene derivatives. For example, bromination followed by chlorination using catalysts like FeCl₃ or AlCl₃. Computational tools (e.g., REAXYS or BKMS_METABOLIC) can predict reaction pathways and optimize conditions (e.g., temperature, solvent polarity) to enhance yields . A two-step process with intermediate purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended to minimize byproducts .

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer : Use a combination of:

- GC-MS : To confirm molecular weight (FW: 235.51) and detect impurities .

- ¹H/¹³C NMR : Assign peaks based on aromatic proton environments (e.g., coupling constants for bromine/chlorine substituents) .

- Melting Point Analysis : Compare observed values (e.g., 67–68°C for analogs) to literature data .

- Elemental Analysis : Verify %C, %H, %Br, and %Cl (theoretical: C 51.00%, H 2.57%, Br 33.90%, Cl 15.03%) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and lab coats due to skin/eye irritation risks (GHS Category 2A) .

- Ventilation : Use fume hoods to avoid inhalation (LC50 data for analogs: >2 mg/L in rats) .

- Spill Management : Neutralize with activated carbon and dispose as halogenated waste (UN 2928) .

Advanced Research Questions

Q. How do the positions of bromine and chlorine on the naphthalene ring influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing effects of Br (para-directing) and Cl (ortho/para-directing) alter regioselectivity. For Suzuki-Miyaura couplings:

- Kinetic Studies : Use Pd(PPh₃)₄ catalyst in THF/water (85°C, 12 hrs) to compare coupling rates with phenylboronic acids .

- DFT Calculations : Analyze frontier molecular orbitals to predict activation barriers for C–Br vs. C–Cl bond cleavage .

Q. How can researchers resolve contradictions in reported solubility and stability data for this compound?

- Methodological Answer :

- Solubility Testing : Re-evaluate in solvents (e.g., ethanol, benzene) under controlled humidity/temperature .

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring .

- Meta-Analysis : Cross-reference datasets from NIST, PubChem, and EPA DSSTox to identify outliers .

Q. What are the environmental persistence and degradation pathways of this compound?

- Methodological Answer :

- Photolysis : Expose to UV light (254 nm) in aqueous media; analyze intermediates via LC-QTOF-MS .

- Biodegradation : Use soil microcosms (OECD 307 protocol) to assess half-life under aerobic/anaerobic conditions .

- Ecotoxicity : Test Daphnia magna (48-hr EC50) and algae growth inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |